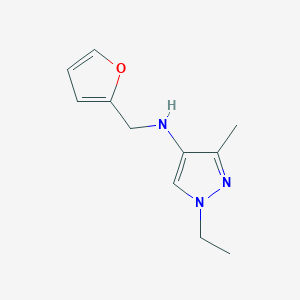

1-ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound that contains both a pyrazole and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

Alkylation: The pyrazole ring is then alkylated with ethyl iodide to introduce the ethyl group at the nitrogen atom.

Furan-2-ylmethylation:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, where halogenated derivatives can be formed.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenated reagents such as bromine or chlorine under mild conditions.

Major Products:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

1-Ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can engage in hydrogen bonding and π-π interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

- 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-3-carboxamide

- 1-ethyl-N-(furan-2-ylmethyl)-1H-indole-3-carboxamide

Uniqueness: 1-Ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine is unique due to the presence of both a furan and a pyrazole ring, which can confer distinct chemical and biological properties. The specific substitution pattern on the pyrazole ring also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Biological Activity

1-Ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including a pyrazole ring and a furan moiety, this compound has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N3O, with a molecular weight of 205.26 g/mol. The structure is notable for its five-membered pyrazole ring fused with a furan ring, which contributes to its distinct chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N3O |

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | This compound |

| InChI Key | CSRZNRHCUZEJDA-UHFFFAOYSA-N |

The biological activity of this compound likely involves its interaction with specific enzymes or receptors in biological pathways. Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in various conditions.

Biological Activities

Research has indicated that compounds similar to this compound exhibit several pharmacological activities:

Antitumor Activity

A review of pyrazole derivatives highlighted their potential as antitumor agents due to their inhibitory effects on key cancer-related pathways. For instance, similar compounds have shown significant inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase .

Anti-inflammatory Properties

Studies have demonstrated that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:

- Antitumor Screening : A study evaluated a series of 1-substituted pyrazoles for their ability to induce apoptosis in cancer cell lines. Compounds exhibited IC50 values ranging from 26 µM to 49.85 µM against various cancer cell lines .

- Anti-inflammatory Assessment : In vitro assays demonstrated that certain pyrazole derivatives significantly reduced NO production in macrophage cells stimulated with LPS, indicating their potential as anti-inflammatory agents .

- Antimicrobial Evaluation : A series of pyrazole carboxamide derivatives were synthesized and tested against multiple phytopathogenic fungi, showing moderate to excellent antifungal activity compared to standard treatments .

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

1-ethyl-N-(furan-2-ylmethyl)-3-methylpyrazol-4-amine |

InChI |

InChI=1S/C11H15N3O/c1-3-14-8-11(9(2)13-14)12-7-10-5-4-6-15-10/h4-6,8,12H,3,7H2,1-2H3 |

InChI Key |

HJVUPELEARZVTE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)C)NCC2=CC=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.